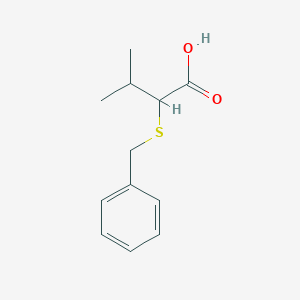

2-(Benzylsulfanyl)-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, utilizing readily available starting materials and intermediate compounds. For instance, the synthesis of similar structures involves the use of 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, leading to the development of alternative approaches with varying yields (Lomov, 2019). Another example is the preparation of racemic and optically active epoxybutanoic acids, showcasing detailed synthetic routes and their evaluation as inactivators for specific enzymes (Lee & Kim, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzylsulfanyl)-3-methylbutanoic acid is often determined using techniques like X-ray crystallography, which reveals detailed geometric arrangements and stereoisomerism. Such analyses provide insights into the compound's molecular orientation and potential for interactions with biological targets (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Chemical properties of compounds like 2-(Benzylsulfanyl)-3-methylbutanoic acid include their reactivity towards various reagents and conditions, leading to the formation of novel compounds or intermediates. For example, the reaction of 4-Aryl-2-methylbutan-2-ols with methoxy or methylenedioxy substituents undergoes specific reactions to form benzazepines, demonstrating the chemical versatility of these compounds (Glushkov et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Studies involving compounds with similar structures have shown detailed crystallographic data, highlighting the importance of non-covalent interactions in determining the compound's physical characteristics (Choi et al., 2008).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are essential for a comprehensive understanding of 2-(Benzylsulfanyl)-3-methylbutanoic acid. Research on related compounds has explored their reactivities and mechanisms, providing insights into their chemical behavior and potential for further functionalization (Yu et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of heterocyclic compounds, such as triazolo[3,4-a][2]benzazepines, involves the use of structurally similar sulfur-containing compounds. These syntheses are crucial for developing new materials and pharmaceuticals with potential applications in various fields, including organic electronics and medicine (Glushkov et al., 2021).

Analytical Chemistry and Food Science

- Analytical methods for quantifying hydroxy acids in wines and other alcoholic beverages have been optimized. This research is significant for understanding the flavor profiles and chemical compositions of these beverages, with potential implications for quality control and sensory analysis (Gracia-Moreno et al., 2015).

Biochemistry and Enzymology

- Studies on the Ehrlich pathway's degradation mechanism of amino acids to alcohols in fermented foods have implications for food science, flavor engineering, and understanding metabolic pathways in microorganisms (Matheis et al., 2016).

Pharmacology and Drug Development

- Carboxamide derivatives of amino acids, including those with sulfur-containing side chains, have been studied for their interactions with proteins like Bovine Serum Albumin (BSA). These studies are foundational for drug design and understanding drug-protein interactions (Thakare et al., 2018).

Materials Science and Nanotechnology

- The synthesis and application of polymeric and solid lipid nanoparticles for sustained release in agricultural applications represent an important area of research for improving the efficiency and reducing the environmental impact of agrochemicals (Campos et al., 2015).

Environmental Science and Remediation

- Research into the heat-activated persulfate oxidation of contaminants in groundwater, although not directly related to 2-(Benzylsulfanyl)-3-methylbutanoic acid, provides insights into the potential for using advanced oxidation processes for environmental remediation (Park et al., 2016).

Mécanisme D'action

Target of Action

Related compounds such as 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to target stat3 and mir-21

Mode of Action

For instance, 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to interact with STAT3 and miR-21 . The exact mechanism of interaction and the resulting changes for 2-(Benzylsulfanyl)-3-methylbutanoic acid remain to be elucidated.

Biochemical Pathways

It is known that phenolic compounds, which share some structural similarities with the compound , are involved in various biochemical pathways . These pathways include the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability and efficacy of a compound

Result of Action

For instance, 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to have promising effects .

Action Environment

The action of 2-(Benzylsulfanyl)-3-methylbutanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of many compounds . Additionally, the presence of other compounds in the environment can also influence the action, efficacy, and stability of 2-(Benzylsulfanyl)-3-methylbutanoic acid .

Propriétés

IUPAC Name |

2-benzylsulfanyl-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-9(2)11(12(13)14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFWVVQDXPXBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)SCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-3-methylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)